(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid
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Overview
Description
(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid typically involves the reaction of 4-phenylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate for treating various diseases.
Industry
The compound is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: A precursor in the synthesis of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid.
Piperazine derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(3-oxo-4-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-13(9-12(16)17)6-7-14(11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
InChI Key |
WNUSNAZXZJJJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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